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Compound Name: Paspaline

Cat. No.: B1678556 Get Quote

An In-depth Technical Guide to the Classification of Paspaline Indole Diterpenoids

Introduction
Indole diterpenoids (IDTs) are a large and structurally diverse class of secondary metabolites

produced predominantly by filamentous fungi, particularly species from the Aspergillus,

Penicillium, and Claviceps genera.[1][2][3] These compounds are characterized by a common

core structure that fuses an indole moiety, derived from tryptophan, with a cyclic diterpene

skeleton originating from geranylgeranyl diphosphate (GGPP).[1][2][3] The hexacyclic

compound, paspaline, is a key biosynthetic intermediate for a vast number of these

metabolites, making it the foundational member of the most significant group of IDTs.[4][5][6]

Paspaline-derived indole diterpenoids exhibit a wide array of potent biological activities,

including tremorgenic, neurotoxic, insecticidal, cytotoxic, and ion channel-modulating effects.[1]

[3][6] This range of activities has made them subjects of intense research, both as mycotoxins

of concern in agriculture and as potential lead compounds for pharmaceutical drug discovery.

[6] This guide provides a detailed classification of paspaline-derived IDTs, outlines their

biosynthetic origins, summarizes their biological activities, and details common experimental

protocols for their study.

Classification of Paspaline-Derived Indole
Diterpenoids
The classification of paspaline indole diterpenoids is primarily based on the structural

modifications of the core paspaline skeleton that arise from the actions of various tailoring
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enzymes in their respective biosynthetic pathways.[5][6][7] While paspaline itself represents

the simplest member, subsequent enzymatic reactions such as oxidations, prenylations, and

rearrangements give rise to several distinct subgroups.[8] The paxilline-type indole diterpenoids

are the largest and most structurally varied group.[1]

The primary subgroups include:

Paxilline Subgroup: Characterized by oxidative cleavage at C12 of the paspaline core.

Paxilline is a key precursor for other complex IDTs like the penitrems.[8]

Paspalinine/Shearinine Subgroup: These compounds result from hydroxylation at C13 and

subsequent oxidative cyclization at C7, often forming a dioxolane motif.[8]

Penitrem Subgroup: A complex family derived from the paxilline pathway, featuring additional

prenylations of the indole ring and further cyclizations. They are known for their potent

tremorgenic activity.

Lolitrem and Terpendole Subgroups: Formed through various complex enzymatic steps and

rearrangements from the paspaline core.[7]

Janthitrem Subgroup: Another class of IDTs derived from the paspaline scaffold through

distinct biosynthetic pathways.[7]

Aflatrem Subgroup: Structurally related to paspalinine and sharing a similar backbone.[1]

Data Presentation: Biological Activities
The diverse structures of paspaline derivatives lead to a wide range of biological activities.

Many compounds have been evaluated for their cytotoxic effects against various human cancer

cell lines.
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Class/Compound Target/Assay Quantitative Data Source

Paspaline
Cytotoxicity vs. U2OS

cells

83.4% inhibition @ 1

µM
[3]

Paspaline C
Cytotoxicity vs. JeKo-

1 cells

71.2% inhibition @ 1

µM
[3]

Paspaline
RSL3-induced

ferroptosis
EC50 = 0.21 µM

13-Deoxypaxilline
RSL3-induced

ferroptosis
EC50 = 2.88 µM

Penitrem A Cell Invasion Assay

Highest activity

among tested

penitrems

[1]

Penitrem B
Cytotoxicity vs.

Leukemia cells
Selective activity [1]

Rhizovarin F
Cytotoxicity vs. MCF-7

cells
IC50 = 18 µM [1]

Rhizovarin F
Cytotoxicity vs. A549

cells
IC50 = 30 µM [1]

13-deoxy-β-aflatrem
Cytotoxicity vs. MCF-7

cells
IC50 = 20 µM [1]

13-deoxy-β-aflatrem
Cytotoxicity vs. A549

cells
IC50 = 18 µM [1]

Biosynthesis and Experimental Protocols
Core Biosynthetic Pathway of Paspaline
The biosynthesis of paspaline is a conserved pathway that serves as the entry point for the

creation of hundreds of structurally diverse indole diterpenoids.[9] It begins with two primary

metabolic precursors, geranylgeranyl diphosphate (GGPP) and tryptophan.[1][5] In Penicillium

paxilli, four key enzymes encoded by the pax gene cluster (PaxG, PaxC, PaxM, and PaxB) are

required to synthesize paspaline.[4][5]
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PaxG (GGPP synthase): Catalyzes the formation of GGPP.[9]

PaxC (Prenyltransferase): Attaches the geranylgeranyl moiety to the indole ring of

tryptophan, forming 3'-geranylgeranylindole (3'-GGI), the first dedicated step in the pathway.

[9]

PaxM (FAD-dependent monooxygenase): Epoxidizes the third olefinic moiety of the

diterpene tail of 3'-GGI.[9]

PaxB (Terpene cyclase): Catalyzes a complex and specific cyclization cascade to produce

the hexacyclic paspaline skeleton.[9]

Experimental Protocols
This protocol describes a general workflow for obtaining pure indole diterpenoids from fungal

cultures.

Fungal Fermentation: The selected fungal strain (e.g., Penicillium sp.) is cultured in a

suitable liquid or solid medium to encourage the production of secondary metabolites.

Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent like

ethyl acetate or methanol to isolate the crude mixture of metabolites.

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to

yield a crude extract.

Chromatographic Separation: The crude extract is subjected to a series of chromatographic

techniques. This typically starts with column chromatography over silica gel or Sephadex LH-

20 to achieve initial fractionation.[10]

Purification: Fractions containing compounds of interest are further purified using preparative

High-Performance Liquid Chromatography (HPLC) to yield pure compounds.[10]

The structures of isolated indole diterpenoids are determined using a combination of

spectroscopic methods.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine

the exact molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments

are performed to elucidate the planar structure and relative stereochemistry.

1D NMR: ¹H and ¹³C spectra provide information on the types and numbers of protons and

carbons.

2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear

Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are

used to establish the connectivity of atoms within the molecule.[2] NOESY (Nuclear

Overhauser Effect Spectroscopy) is used to determine the relative stereochemistry by

identifying protons that are close in space.[10]

Electronic Circular Dichroism (ECD): Experimental ECD spectra are compared with

calculated spectra to determine the absolute configuration of the molecule.[2]

This protocol outlines a common method for assessing the cytotoxic activity of purified

compounds against cancer cell lines, as referenced in the literature for paspaline derivatives.

[3]

Cell Culture: Human cancer cell lines (e.g., U2OS, JeKo-1, MCF-7) are cultured in

appropriate media and conditions (e.g., 37°C, 5% CO₂) until they reach logarithmic growth

phase.[3]

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Compound Treatment: The purified indole diterpenoid is dissolved (e.g., in DMSO) and

diluted to various concentrations. The cells are treated with these concentrations for a

specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is also included.

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the

yellow MTT to a purple formazan.

Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent

(e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of each well is read at a specific wavelength

(e.g., 570 nm) using a microplate reader.

Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control.

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be

determined by plotting a dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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